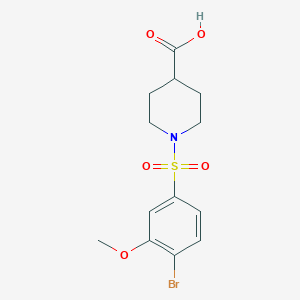![molecular formula C17H20BrNO3S B603158 [(4-Bromo-3-butoxyphenyl)sulfonyl]benzylamine CAS No. 914232-37-4](/img/structure/B603158.png)
[(4-Bromo-3-butoxyphenyl)sulfonyl]benzylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(4-Bromo-3-butoxyphenyl)sulfonyl]benzylamine is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse biological activities and are commonly used in medicinal chemistry. This compound features a benzyl group, a bromine atom, a butoxy group, and a sulfonamide moiety, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Bromo-3-butoxyphenyl)sulfonyl]benzylamine typically involves multiple steps. One common method includes the following steps:
Butoxylation: The addition of a butoxy group to the benzene ring.
Each step requires specific reagents and conditions. For example, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. Butoxylation can be performed using butanol and a strong acid catalyst. Sulfonamidation typically involves the reaction of a sulfonyl chloride with an amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
[(4-Bromo-3-butoxyphenyl)sulfonyl]benzylamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide (NaI) or potassium fluoride (KF) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are common.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Coupling: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
[(4-Bromo-3-butoxyphenyl)sulfonyl]benzylamine has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of [(4-Bromo-3-butoxyphenyl)sulfonyl]benzylamine involves its interaction with specific molecular targets. The sulfonamide moiety can inhibit enzymes by mimicking the structure of natural substrates. This inhibition can disrupt various biochemical pathways, leading to the compound’s biological effects. The exact molecular targets and pathways depend on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- N-benzyl-4-bromo-3-methoxybenzene-1-sulfonamide
- N-benzyl-4-chloro-3-butoxybenzene-1-sulfonamide
- N-benzyl-4-bromo-3-butoxybenzene-1-carboxamide
Uniqueness
[(4-Bromo-3-butoxyphenyl)sulfonyl]benzylamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the butoxy group, in particular, can influence the compound’s solubility and interaction with biological targets, making it a valuable molecule for various applications.
Propiedades
Número CAS |
914232-37-4 |
|---|---|
Fórmula molecular |
C17H20BrNO3S |
Peso molecular |
398.3g/mol |
Nombre IUPAC |
N-benzyl-4-bromo-3-butoxybenzenesulfonamide |
InChI |
InChI=1S/C17H20BrNO3S/c1-2-3-11-22-17-12-15(9-10-16(17)18)23(20,21)19-13-14-7-5-4-6-8-14/h4-10,12,19H,2-3,11,13H2,1H3 |
Clave InChI |
GILPXZHFEAWQSY-UHFFFAOYSA-N |
SMILES |
CCCCOC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



amine](/img/structure/B603077.png)
amine](/img/structure/B603078.png)
![Bis(2-hydroxyethyl)[(4-cyclohexylphenyl)sulfonyl]amine](/img/structure/B603080.png)
![Bis(2-hydroxyethyl){[4-(tert-butyl)phenyl]sulfonyl}amine](/img/structure/B603081.png)
![Bis(2-hydroxyethyl){[2-ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}amine](/img/structure/B603082.png)
![Bis(2-hydroxyethyl)[(2-methoxy-4,5-dimethylphenyl)sulfonyl]amine](/img/structure/B603087.png)
![Bis(2-hydroxyethyl)[(5-chloro-2-methoxyphenyl)sulfonyl]amine](/img/structure/B603088.png)
![Bis(2-hydroxyethyl)[(2-ethoxy-5-methylphenyl)sulfonyl]amine](/img/structure/B603089.png)
![Bis(2-hydroxyethyl)[(2-ethoxy-4,5-dimethylphenyl)sulfonyl]amine](/img/structure/B603090.png)
![Bis(2-hydroxyethyl)[(5-bromo-2,4-dimethylphenyl)sulfonyl]amine](/img/structure/B603091.png)
![Bis(2-hydroxyethyl)[(4-butoxy-3-methylphenyl)sulfonyl]amine](/img/structure/B603093.png)


